Isoform Selectivity: AMPK-IN-3 is a Preferred Inhibitor for AMPK α2-Dominant Systems
AMPK-IN-3 demonstrates a clear and quantifiable preference for the AMPK α2 isoform over the α1 isoform. Its IC50 for AMPK (α2) is 60.7 nM, which is 1.8-fold more potent than its IC50 of 107 nM for AMPK (α1) [1]. This level of isoform discrimination is not observed in other potent AMPK inhibitors like BAY-3827, which is reported to potently inhibit both isoforms without a stated preference [2]. This makes AMPK-IN-3 the superior choice for investigations focused on α2-specific functions.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 60.7 nM (AMPK α2); 107 nM (AMPK α1) |
| Comparator Or Baseline | BAY-3827: Potent inhibition of both AMPK α1 and α2 with no reported isoform preference; IC50 = 1.4 nM (AMPK complex) |
| Quantified Difference | 1.8-fold selectivity for AMPK α2 over α1 |
| Conditions | In vitro kinase assay |
Why This Matters
This isoform selectivity profile is a specific, verifiable differentiator, enabling researchers to study AMPK α2-specific pathways without confounding effects on the α1 isoform.
- [1] TargetMol. AMPK-IN-3 Product Page (Cat. No. T62745). View Source
- [2] MedChemExpress. BAY-3827 Product Page. View Source
